molecular formula C19H14BrN3O2S B12006293 2-(4-Bromophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 606954-46-5

2-(4-Bromophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one

Cat. No.: B12006293
CAS No.: 606954-46-5
M. Wt: 428.3 g/mol
InChI Key: ZIBHGHYRCSPPGB-LFIBNONCSA-N
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Description

2-(4-Bromophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a bromophenyl group and an ethoxybenzylidene moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Bromophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one typically involves the reaction of α-bromodiketones with 3-mercapto[1,2,4]triazoles under aqueous conditions. This reaction is often mediated by visible light and does not require a catalyst, making it an environmentally friendly approach . The reaction conditions are mild, and the yields are generally high.

Industrial Production Methods

These methods help reduce the ecological footprint of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

2-(4-Bromophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.

    Substitution: The bromophenyl group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve mild temperatures and aqueous or organic solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

2-(4-Bromophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(4-Bromophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(4-Bromophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one apart is its specific combination of functional groups, which imparts unique chemical and biological properties

Properties

CAS No.

606954-46-5

Molecular Formula

C19H14BrN3O2S

Molecular Weight

428.3 g/mol

IUPAC Name

(5E)-2-(4-bromophenyl)-5-[(2-ethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one

InChI

InChI=1S/C19H14BrN3O2S/c1-2-25-15-6-4-3-5-13(15)11-16-18(24)23-19(26-16)21-17(22-23)12-7-9-14(20)10-8-12/h3-11H,2H2,1H3/b16-11+

InChI Key

ZIBHGHYRCSPPGB-LFIBNONCSA-N

Isomeric SMILES

CCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2

Canonical SMILES

CCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=C(C=C4)Br)S2

Origin of Product

United States

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